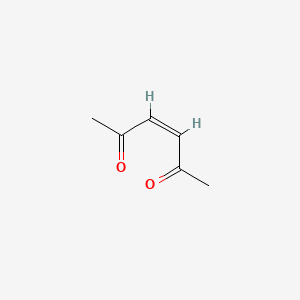

3-Hexene-2,5-dione, (3Z)-

描述

Historical Context and Evolution of Academic Inquiry into Conjugated Diketones

The study of conjugated diketones, a class of molecules to which (3Z)-3-Hexene-2,5-dione belongs, has been a significant area of organic chemistry. The presence of two carbonyl groups in conjugation with a carbon-carbon double bond creates a unique electronic environment that has fascinated chemists for decades. Early research into α,β-unsaturated carbonyl compounds laid the groundwork for understanding the reactivity of these systems. The systematic investigation of these compounds gained momentum in the mid-20th century, driven by their versatile reactivity and potential as building blocks in organic synthesis.

The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been pivotal in elucidating the structures and properties of complex molecules like conjugated diketones. These tools have allowed for the precise characterization of isomers and a deeper understanding of their chemical behavior.

Stereochemical Significance of the (3Z)- Configuration in Chemical Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial to understanding a compound's properties and reactivity. acs.org In (3Z)-3-Hexene-2,5-dione, the "(3Z)-" designation, also known as the cis configuration, specifies that the higher priority substituents on the carbon atoms of the double bond are on the same side. smolecule.comulisboa.pt This specific spatial arrangement distinguishes it from its (3E)- or trans-isomer.

The geometry of the double bond significantly influences the molecule's physical and chemical properties. ulisboa.pt The (3Z)- configuration can affect the molecule's dipole moment, boiling point, and solubility. More importantly, it dictates the stereochemical outcome of reactions at the double bond and adjacent functional groups, a critical consideration in the synthesis of complex target molecules where precise control of stereochemistry is paramount. acs.orgulisboa.pt The ability to selectively synthesize and react one stereoisomer over another is a hallmark of modern synthetic chemistry. acs.org

Position of (3Z)-3-Hexene-2,5-dione within Modern Organic Synthesis and Theoretical Chemistry

(3Z)-3-Hexene-2,5-dione serves as a valuable intermediate in organic synthesis. smolecule.com Its conjugated dione (B5365651) structure provides multiple reactive sites, making it a versatile precursor for the construction of more complex molecular architectures. smolecule.com For instance, it can participate in nucleophilic addition reactions, such as Michael additions, where a nucleophile adds to the β-carbon of the α,β-unsaturated system.

Several synthetic routes to produce 3-hexene-2,5-dione have been explored, including the oxidation of corresponding alkenes or alcohols and the thermal decomposition of diacetyl compounds. smolecule.com One documented method for synthesizing the (3Z)-isomer involves the reaction of 2,5-dimethylfuran (B142691) with magnesium monoperoxyphthalate hexahydrate in a mixture of ethanol (B145695) and water. chemicalbook.com

From a theoretical chemistry perspective, the electronic structure of (3Z)-3-Hexene-2,5-dione is of considerable interest. The conjugation between the two carbonyl groups and the carbon-carbon double bond leads to delocalization of π-electrons, which can be studied using computational methods like density functional theory (DFT). acs.org These theoretical investigations provide insights into the molecule's reactivity, spectroscopic properties, and conformational preferences.

Scope and Objectives of the Comprehensive Academic Review

This review aims to provide a focused and in-depth analysis of the chemical compound (3Z)-3-Hexene-2,5-dione. The primary objectives are to:

Summarize the historical development of the study of conjugated diketones.

Elucidate the stereochemical importance of the (3Z)- configuration.

Detail the role of (3Z)-3-Hexene-2,5-dione in contemporary organic synthesis and its significance in theoretical chemistry.

Present key physical and chemical data in a clear and accessible format.

By adhering to this structured approach, this article will serve as a comprehensive resource for researchers and students interested in the specific chemistry of (3Z)-3-Hexene-2,5-dione.

Physicochemical Properties of (3Z)-3-Hexene-2,5-dione

| Property | Value |

| Molecular Formula | C6H8O2 |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 17559-81-8 |

| Boiling Point | 55 °C at 1 mmHg |

| Density | 0.971 g/cm³ |

| Refractive Index | 1.432 |

| Vapor Pressure | 0.168 mmHg at 25°C |

| Flash Point | 76.4°C |

Data sourced from guidechem.com

Structure

3D Structure

属性

IUPAC Name |

(Z)-hex-3-ene-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)3-4-6(2)8/h3-4H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSKZNVDZOOHRX-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C\C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17559-81-8, 4436-75-3 | |

| Record name | 3-Hexene-2,5-dione, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017559818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diacetylethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diacetylethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexene-2,5-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexene-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3z 3 Hexene 2,5 Dione

Cross-Coupling and Metathesis Reactions in Synthesis

Modern synthetic chemistry has increasingly relied on powerful carbon-carbon bond-forming reactions like cross-coupling and olefin metathesis to construct complex molecular architectures from simpler precursors. While these methods are versatile, their specific application to the synthesis of (3Z)-3-hexene-2,5-dione is not extensively documented in current literature.

However, related strategies have been successfully employed for its stereoisomer, (E)-hex-3-ene-2,5-dione. Olefin cross-metathesis, utilizing catalysts such as Grubbs' second-generation catalyst, has been demonstrated as a viable route to the (E)-isomer skeleton. This approach typically involves the reaction of simpler α,β-unsaturated ketones. For instance, the cross-metathesis of methyl vinyl ketone with derivatives of acryloyl chloride can construct the hexene-dione backbone. The efficiency and selectivity of these reactions can sometimes be enhanced by additives; phenol, for example, has been used to stabilize ruthenium catalytic intermediates.

While directly analogous cross-coupling or metathesis routes to (3Z)-3-hexene-2,5-dione are not prominent, the principles suggest a potential pathway. The challenge would lie in controlling the stereochemistry to favor the Z-configuration. This could potentially be achieved through the use of Z-selective metathesis catalysts or by careful selection of substrates that inherently favor the formation of the cis-isomer.

| Catalyst | Typical Substrates | Key Features/Additives | Reference |

|---|---|---|---|

| Grubbs' II Catalyst (5 mol%) | Methyl vinyl ketone, Acryloyl chloride derivatives | Phenol (0.5 equiv) can enhance catalyst stability. |

Photochemical and Electrochemical Synthesis Techniques

Photochemical and electrochemical methods offer alternative synthetic pathways that often proceed under mild conditions, utilizing light or electrical energy to drive reactions.

Photochemical Formation

(3Z)-3-Hexene-2,5-dione, along with its E-isomer, has been identified as a significant product in atmospheric chemistry, specifically from the photochemical oxidation of aromatic hydrocarbons like p-xylene (B151628). researchgate.net The reaction is initiated by hydroxyl (•OH) radicals in the presence of nitrogen oxides (NOx). This atmospheric process underscores a viable, albeit complex and often low-yield, photochemical route to the compound's formation. researchgate.net The mechanism involves the initial addition of an OH radical to the aromatic ring, followed by a series of reactions including the addition of O2 and subsequent ring-opening, which ultimately yields a mixture of unsaturated dicarbonyls, including (E/Z)-3-hexene-2,5-dione. researchgate.net

Singlet oxygen (¹O₂) is another key reagent in photochemical synthesis that can be used to create oxygenated compounds. acs.org While specific examples for the direct synthesis of (3Z)-3-hexene-2,5-dione are not detailed, the photooxidation of precursors like 2,5-dimethylfuran (B142691) in the presence of a photosensitizer is a plausible, related pathway.

Electrochemical Synthesis

The application of electrochemical methods for the specific synthesis of (3Z)-3-hexene-2,5-dione is not well-documented in the reviewed literature. In principle, electrochemical oxidation or reduction of suitable precursors could provide a controlled route to the target molecule. For example, the anodic oxidation of a precursor like 2,5-dimethylfuran could potentially yield the dione (B5365651), analogous to chemical oxidation methods. Future research could explore the use of specific electrode materials and mediators to control the reaction and achieve stereoselectivity.

Green Chemistry Principles Applied to (3Z)-3-Hexene-2,5-dione Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uni-regensburg.de Applying these principles to the synthesis of (3Z)-3-hexene-2,5-dione involves focusing on atom economy, use of renewable feedstocks, and employment of catalytic, rather than stoichiometric, reagents.

A prominent synthetic route to (3Z)-3-hexene-2,5-dione is the oxidation of 2,5-dimethylfuran. chemicalbook.com This reaction can be adapted to adhere to green chemistry principles. For instance, a reported method uses magnesium monoperoxyphthalate hexahydrate as the oxidant in an ethanol-water solvent system at ambient temperature, achieving a high yield of 99%. chemicalbook.com This method is advantageous as it avoids heavy metal oxidants and harsh solvents.

For the related (E)-isomer, catalytic oxidation of 2,5-dimethylfuran using gold-based catalysts under solvent-free conditions has been reported, which represents a significant advancement in green synthesis. Exploring similar heterogeneous or homogeneous catalysts that could stereoselectively produce the (3Z)-isomer is a key goal for future sustainable synthesis.

| Target Isomer | Starting Material | Reagents/Catalyst | Solvent | Key Green Feature | Reference |

|---|---|---|---|---|---|

| (3Z)-3-Hexene-2,5-dione | 2,5-Dimethylfuran | Magnesium monoperoxyphthalate hexahydrate | Ethanol (B145695)/Water | Avoids heavy metals; uses greener solvents. | chemicalbook.com |

| (E)-Hex-3-ene-2,5-dione | 2,5-Dimethylfuran | Gold-based catalyst | Solvent-free | Catalytic method; no solvent waste. |

Challenges and Future Directions in Sustainable Synthetic Access

Despite the existence of synthetic routes to (3Z)-3-hexene-2,5-dione, significant challenges remain in developing truly sustainable and efficient access to this specific stereoisomer.

Current Challenges:

Stereoselectivity: The primary challenge is controlling the geometry of the carbon-carbon double bond to selectively produce the (Z)-isomer. Many oxidation and fragmentation reactions yield mixtures of (E) and (Z)-isomers, requiring difficult separation steps.

Catalyst Development: There is a lack of reported catalysts specifically designed for the stereoselective synthesis of the (3Z)-isomer via methods like metathesis or catalytic oxidation.

Atom Economy: While oxidation of 2,5-dimethylfuran is effective, routes starting from more basic feedstocks through C-C bond formation often lack the high atom economy of rearrangement or oxidation reactions.

Reaction Conditions: Some classical methods may require harsh conditions or stoichiometric reagents that are not aligned with green chemistry principles.

Future Directions:

Advanced Catalysis: Future research should focus on developing novel catalytic systems, potentially based on earth-abundant metals, that can achieve high Z-selectivity in cross-metathesis or oxidation reactions. uni-regensburg.de

Biocatalysis: The use of enzymes or whole-cell systems could offer an environmentally benign and highly selective route to (3Z)-3-hexene-2,5-dione. Enzyme-catalyzed reactions often proceed with perfect stereocontrol under mild aqueous conditions.

Flow Chemistry: Implementing continuous flow reactors for photochemical or catalytic syntheses could improve safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters like temperature and residence time, which can enhance selectivity.

Renewable Feedstocks: Investigating synthetic pathways that start from biomass-derived platform chemicals other than 2,5-dimethylfuran could further enhance the sustainability profile of (3Z)-3-hexene-2,5-dione production.

Addressing these challenges through innovative synthetic strategies will be crucial for unlocking the full potential of (3Z)-3-hexene-2,5-dione as a building block in chemical synthesis.

Chemical Reactivity and Mechanistic Investigations of 3z 3 Hexene 2,5 Dione

Reactivity at the Diketone Moiety

The presence of two carbonyl groups in conjugation with a double bond dictates the primary modes of reactivity within the diketone portion of (3Z)-3-Hexene-2,5-dione. These electrophilic centers are susceptible to attack by a variety of nucleophiles, can participate in condensation reactions to build more complex molecular scaffolds, and can undergo tautomerization.

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

As an α,β-unsaturated carbonyl compound, (3Z)-3-Hexene-2,5-dione possesses two primary electrophilic sites for nucleophilic attack: the carbonyl carbons (1,2-addition) and the β-carbon of the double bond (1,4-addition or conjugate addition). jove.comwikipedia.org The regioselectivity of the attack is largely dependent on the nature of the nucleophile. jove.com

Strong, "hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor direct 1,2-addition to one of the carbonyl carbons. jove.com This rapid, kinetically controlled process leads to the formation of an allylic alcohol upon protonation. The stereochemical outcome of this addition is influenced by the steric hindrance around the carbonyl group and the approach trajectory of the nucleophile.

Conversely, "soft" nucleophiles, such as organocuprates, enamines, and thiols, preferentially undergo 1,4-conjugate addition. wikipedia.org This thermodynamically controlled reaction proceeds via a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of this enolate, typically at the α-carbon, leads to the formation of a saturated 1,4-dicarbonyl compound. The stereochemistry of the newly formed stereocenter at the β-carbon is determined by the facial selectivity of the initial nucleophilic attack.

The general mechanism for nucleophilic addition is outlined below:

| Nucleophile Type | Predominant Addition Mode | Product Type | Controlling Factor |

| Strong (e.g., R-Li, RMgX) | 1,2-Addition | Allylic Alcohol | Kinetic Control |

| Weak/Soft (e.g., R₂CuLi, Enamines) | 1,4-Conjugate Addition | Saturated 1,4-Diketone | Thermodynamic Control |

Aldol (B89426) and Related Condensation Reactions for Scaffold Construction

While specific examples of intermolecular aldol reactions involving (3Z)-3-Hexene-2,5-dione are not extensively documented in readily available literature, the principles of aldol chemistry are applicable. The α-hydrogens of the methyl groups are acidic and can be deprotonated by a base to form an enolate, which can then act as a nucleophile.

More relevant is the potential for intramolecular aldol condensation in derivatives of this compound. For instance, related 1,4-diketones like 2,5-hexanedione (B30556) are known to undergo intramolecular aldol condensation to form five-membered rings. libretexts.orgopenstax.orglibretexts.org The mechanism involves the formation of an enolate at one α-carbon, which then attacks the other carbonyl group. Subsequent dehydration leads to the formation of a stable cyclopentenone ring. libretexts.orgopenstax.org This type of reaction is a powerful tool for the construction of cyclic systems.

The general mechanism for the intramolecular aldol condensation of a 1,4-diketone is as follows:

| Reactant Type | Reaction Type | Product Scaffold | Driving Force |

| 1,4-Diketone | Intramolecular Aldol Condensation | Cyclopentenone | Formation of a stable five-membered ring |

| 1,5-Diketone | Intramolecular Aldol Condensation | Cyclohexenone | Formation of a stable six-membered ring |

Electrophilic Reactivity and Functionalization

Information regarding the electrophilic reactivity and functionalization specifically at the diketone moiety of (3Z)-3-Hexene-2,5-dione is limited in the surveyed literature. Generally, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, coordinating to Lewis acids. This activation can enhance the electrophilicity of the carbonyl carbon towards weaker nucleophiles. However, specific examples of electrophilic attack leading to functionalization at the diketone are not well-documented.

Tautomerism and Isomerization Pathways

(3Z)-3-Hexene-2,5-dione can exist in equilibrium with its enol tautomers. Keto-enol tautomerism involves the migration of a proton from an α-carbon to the carbonyl oxygen, with a corresponding shift of the pi electrons. researchgate.netlibretexts.org For a 1,4-dicarbonyl compound, several enol forms are possible. The stability of the enol tautomer is influenced by factors such as conjugation and intramolecular hydrogen bonding. researchgate.netlibretexts.org In the case of 1,3-dicarbonyl compounds, the enol form is often significantly stabilized by the formation of a six-membered hydrogen-bonded ring and conjugation, sometimes becoming the major tautomer in solution. libretexts.org For 1,4-dicarbonyls like (3Z)-3-Hexene-2,5-dione, the potential for such strong intramolecular hydrogen bonding is diminished. The equilibrium position between the keto and various enol forms can be influenced by the solvent polarity and temperature. rsc.orgnih.gov

In addition to tautomerism, (3Z)-3-Hexene-2,5-dione can undergo (Z) to (E) isomerization around the carbon-carbon double bond. This process can be promoted by heat or photochemical means, often via a radical mechanism or through the intermediacy of a polar species that allows for rotation around the C=C bond. The (E)-isomer is generally the thermodynamically more stable form due to reduced steric hindrance.

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in (3Z)-3-Hexene-2,5-dione is activated by the two flanking carbonyl groups, making it susceptible to a variety of addition reactions. The stereochemistry of these additions is a key aspect of its reactivity.

Stereospecific Addition Reactions (e.g., Hydrogenation, Halogenation)

Stereospecific addition reactions to the double bond of (3Z)-3-Hexene-2,5-dione can lead to the formation of new stereocenters with defined relative configurations.

Hydrogenation: The catalytic hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones can be achieved using various catalyst systems, such as palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.org The reduction of the double bond is generally favored over the reduction of the carbonyl groups under these conditions. The addition of hydrogen typically occurs in a syn fashion, where both hydrogen atoms add to the same face of the double bond. The stereochemical outcome is dictated by the less sterically hindered face of the molecule adsorbing onto the catalyst surface. Selective reduction of the double bond without affecting the carbonyl groups is a common transformation in organic synthesis. organic-chemistry.org

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkenes is a classic example of a stereospecific reaction. The mechanism typically proceeds through a cyclic halonium ion intermediate. youtube.com The subsequent attack by the halide ion occurs from the side opposite to the halonium ion, resulting in anti-addition of the two halogen atoms. youtube.comaskfilo.com For (3Z)-3-Hexene-2,5-dione, the anti-addition of a halogen across the double bond would lead to a dihalo-2,5-hexanedione with a specific diastereomeric relationship between the two newly formed stereocenters. The (Z)-configuration of the starting alkene will influence the specific stereoisomers formed. askfilo.com

| Reaction | Reagent | Typical Stereochemistry | Product |

| Hydrogenation | H₂, Pd/C | Syn-addition | 2,5-Hexanedione |

| Halogenation | Br₂ or Cl₂ | Anti-addition | 3,4-Dihalo-2,5-hexanedione |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. The reactivity of (3Z)-3-Hexene-2,5-dione in these transformations is dictated by the electronic nature of its carbon-carbon double bond, which is rendered electron-deficient by the presence of two adjacent electron-withdrawing acetyl groups.

Diels-Alder Reaction: This [4+2] cycloaddition typically involves a conjugated diene and a dienophile, which is an alkene or alkyne. wikipedia.org For a successful reaction, the dienophile is often substituted with electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. youtube.comyoutube.com

Given its structure, (3Z)-3-Hexene-2,5-dione is expected to act as a competent dienophile. The two carbonyl groups significantly reduce the electron density of the π-system, making it highly electrophilic and thus a good candidate to react with electron-rich dienes (e.g., those bearing electron-donating groups). The reaction would proceed via a concerted, pericyclic mechanism, leading to the formation of a substituted cyclohexene (B86901) ring. wikipedia.org The stereochemistry of the dienophile is retained in the product, meaning the cis-configuration of (3Z)-3-Hexene-2,5-dione would result in a cis-disubstituted cyclohexene adduct. youtube.com

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.org The reaction is a concerted, stereospecific [4π + 2π] cycloaddition. organic-chemistry.org Similar to the Diels-Alder reaction, the reactivity is governed by frontier molecular orbital interactions. nih.gov

As an electron-poor alkene, (3Z)-3-Hexene-2,5-dione can serve as an effective dipolarophile. wikipedia.org It would be expected to react readily with electron-rich 1,3-dipoles. Examples of 1,3-dipoles that could potentially react with (3Z)-3-Hexene-2,5-dione include azides, nitrile oxides, and nitrones, which would lead to the synthesis of various five-membered heterocycles like triazoles, isoxazoles, and isoxazolidines, respectively. youtube.commdpi.com

Oxidative Cleavage and Epoxidation Mechanisms

Oxidative Cleavage: The carbon-carbon double bond in (3Z)-3-Hexene-2,5-dione is susceptible to cleavage by strong oxidizing agents. Ozonolysis is a classic method for this transformation. The mechanism involves the [3+2] cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide, which is then cleaved under reductive or oxidative workup conditions. youtube.com For (3Z)-3-Hexene-2,5-dione, reductive workup (e.g., with zinc or dimethyl sulfide) would cleave the ozonide to yield two equivalents of methylglyoxal (B44143) (CH₃C(O)CHO).

Epoxidation Mechanisms: Epoxidation involves the conversion of the alkene into an epoxide (an oxirane ring). This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single, stereospecific step. libretexts.orgyoutube.com The cis-geometry of (3Z)-3-Hexene-2,5-dione would result in a cis-epoxide. libretexts.org However, the electron-deficient nature of the double bond in (3Z)-3-Hexene-2,5-dione makes it less nucleophilic and therefore less reactive towards standard electrophilic epoxidizing agents compared to electron-rich alkenes.

Radical Reactions and Mechanisms of (3Z)-3-Hexene-2,5-dione

Unsaturated 1,4-dicarbonyls, including (3Z)-3-Hexene-2,5-dione, are known to be products of the atmospheric photooxidation of aromatic hydrocarbons. ucr.edu Consequently, their subsequent reactions, particularly with radical species, are of significant interest in atmospheric chemistry.

Hydroxyl Radical Initiated Reactions in Model Systems

In the troposphere, the primary daytime oxidant is the hydroxyl radical (•OH). The reaction of •OH with (3Z)-3-Hexene-2,5-dione is a key degradation pathway. ucr.edu The mechanism is initiated by the electrophilic addition of the hydroxyl radical to the carbon-carbon double bond, which is the most likely site of reaction. This addition forms a hydroxyalkyl radical intermediate.

In the presence of atmospheric oxygen (O₂), this radical rapidly adds O₂ to form a hydroxyperoxy radical. In environments containing nitric oxide (NO), the peroxy radical can react to yield a hydroxyalkoxy radical and nitrogen dioxide (NO₂). This alkoxy radical can then undergo further reactions, such as decomposition. Studies have shown that the dominant decomposition pathway for the alkoxy radical derived from 3-hexene-2,5-dione leads to the formation of other carbonyl compounds. ucr.edu

| Product Name | Molecular Formula | Formation Pathway |

|---|---|---|

| Methylglyoxal | C₃H₄O₂ | Minor product from decomposition of the hydroxyalkoxy radical. ucr.edu |

| Formaldehyde | CH₂O | Secondary degradation product. figshare.com |

| Acetaldehyde | C₂H₄O | Secondary degradation product. figshare.com |

| Acetone | C₃H₆O | Secondary degradation product. figshare.com |

| Hydroxyacetone | C₃H₆O₂ | Secondary degradation product. figshare.com |

Photolytic Degradation Pathways and Intermediates

Alongside reactions with radicals, photolysis is a major atmospheric degradation pathway for unsaturated 1,4-dicarbonyls. ucr.edu These compounds can absorb solar radiation, leading to electronic excitation and subsequent chemical reactions. For dicarbonyl compounds, photolysis can proceed via several pathways, including cleavage of C-C bonds.

Theoretical studies on related compounds like 2-butenedial suggest that upon solar irradiation, these molecules can form key intermediates such as isomeric ketene-enols, furanones, and anhydrides. nih.gov The triplet states of the molecule may play a significant role in pathways leading to the loss of carbon monoxide (CO) and the formation of smaller carbonyl compounds. nih.gov The photolysis of (3Z)-3-Hexene-2,5-dione is thus expected to contribute to the formation of secondary organic aerosols and other atmospheric pollutants. ucr.edu

Mechanistic Elucidation via Kinetic Isotope Effects and Transition State Analysis

The detailed elucidation of reaction mechanisms often relies on advanced physical organic chemistry techniques, such as the study of kinetic isotope effects (KIEs) and computational transition state analysis.

Kinetic Isotope Effects (KIEs): This technique involves measuring the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., replacing hydrogen with deuterium). The magnitude of the KIE can provide valuable information about bond-breaking and bond-forming events in the rate-determining step of a reaction. For the reactions of (3Z)-3-Hexene-2,5-dione, KIE studies could be used, for example, to probe the transition state of the hydroxyl radical addition to the double bond or to clarify the mechanism of cycloaddition reactions.

Transition State Analysis: Computational chemistry provides powerful tools for locating and characterizing the transition state structures of chemical reactions. By calculating the energy, geometry, and vibrational frequencies of a transition state, chemists can gain insight into the activation barrier of a reaction and confirm the proposed mechanism. For (3Z)-3-Hexene-2,5-dione, theoretical calculations could be employed to model the transition states of its Diels-Alder or 1,3-dipolar cycloaddition reactions, predicting stereochemical outcomes and relative reaction rates.

While these methods are fundamental to mechanistic chemistry, specific experimental or computational studies applying KIEs or detailed transition state analysis to the reactions of (3Z)-3-Hexene-2,5-dione are not extensively reported in the surveyed literature. Such studies would represent a valuable contribution to understanding the intricate reactivity of this compound.

Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Elucidation of 3z 3 Hexene 2,5 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for the detailed structural analysis of (3Z)-3-Hexene-2,5-dione in solution. Through the analysis of chemical shifts, spin-spin coupling constants, and nuclear Overhauser effects, a comprehensive understanding of its molecular framework can be achieved.

Conformational Analysis using J-Coupling and NOESY Data

The conformation of (3Z)-3-Hexene-2,5-dione in solution is dictated by rotations around the C-C single bonds. The molecule's acyclic nature allows for a degree of flexibility, leading to various possible spatial arrangements of the two acetyl groups relative to the carbon-carbon double bond. libretexts.org The most stable conformers are typically those that minimize steric hindrance and optimize electronic interactions, such as conjugation. bham.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY) is a pivotal 2D NMR technique for conformational analysis as it detects through-space interactions between protons that are in close proximity (typically < 5 Å). nanalysis.com For (3Z)-3-Hexene-2,5-dione, NOESY experiments would be expected to show correlations between the olefinic protons and the methyl protons of the acetyl groups. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information for determining the preferred conformation. For instance, a strong NOE between a specific olefinic proton and the adjacent methyl protons would indicate a conformation where these groups are spatially close.

Vicinal coupling constants (³J) obtained from ¹H NMR spectra also provide valuable conformational information, particularly concerning the dihedral angles between coupled protons, as described by the Karplus relationship. miamioh.edu Analysis of the coupling between the olefinic protons and any adjacent allylic protons would further refine the conformational model.

Interactive Data Table: Expected ¹H NMR NOESY Correlations for a Planar Conformation of (3Z)-3-Hexene-2,5-dione

| Proton 1 | Proton 2 | Expected NOE | Inferred Proximity |

|---|---|---|---|

| Olefinic H (C3) | Methyl H (C2-acetyl) | Strong | Close |

| Olefinic H (C4) | Methyl H (C5-acetyl) | Strong | Close |

| Olefinic H (C3) | Olefinic H (C4) | Medium | Close (cis relationship) |

| Methyl H (C2-acetyl) | Methyl H (C5-acetyl) | Weak/None | Distant |

Stereochemical Assignment of the (3Z)- Configuration

The (3Z)- or cis-configuration of the double bond in 3-Hexene-2,5-dione is unequivocally confirmed by the magnitude of the vicinal coupling constant (³J) between the two olefinic protons at C3 and C4. For protons in a cis arrangement on a double bond, the ³J value is typically in the range of 6-15 Hz. libretexts.org In contrast, a trans configuration would exhibit a larger coupling constant, generally between 11-18 Hz. libretexts.org The observation of a coupling constant within the expected range for a cis relationship provides definitive evidence for the (3Z)- stereochemistry.

Interactive Data Table: Representative ¹H NMR Data for (3Z)-3-Hexene-2,5-dione

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| CH₃ | ~2.3 | Singlet | - | Methyl protons |

| CH=CH | ~6.4 | Dimer (AX system) | ~10 | Olefinic protons |

Dynamic NMR for Tautomeric or Conformational Exchange

(3Z)-3-Hexene-2,5-dione has the potential to undergo dynamic processes such as keto-enol tautomerism and conformational exchange due to rotation around the C-C single bonds. While the diketo form is generally predominant, the presence of enol tautomers could be investigated using dynamic NMR techniques. These processes can be studied by acquiring NMR spectra at variable temperatures.

If a dynamic equilibrium exists, for example, between different rotational conformers, the NMR signals of the involved nuclei may broaden and eventually coalesce as the temperature is increased. The rate of exchange at the coalescence temperature can be calculated, providing the activation energy for the conformational change. The absence of significant temperature-dependent changes in the NMR spectrum would suggest a high energy barrier for rotation or the strong preference for a single, stable conformation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. arxiv.org These methods are highly sensitive to the functional groups present and their chemical environment, making them ideal for characterizing the diketone and alkene moieties of (3Z)-3-Hexene-2,5-dione and investigating intermolecular interactions.

Characteristic Vibrational Modes of the Diketone and Alkene Groups

The vibrational spectrum of (3Z)-3-Hexene-2,5-dione is characterized by distinct bands corresponding to the stretching and bending motions of its functional groups. The conjugation between the carbonyl groups and the C=C double bond influences the frequencies of these vibrations.

The most prominent features in the IR spectrum are the strong C=O stretching vibrations. Due to conjugation, these bands appear at a lower frequency (around 1665-1685 cm⁻¹) compared to non-conjugated ketones (typically 1715 cm⁻¹). orgchemboulder.com The spectrum may show two distinct carbonyl absorption bands, which can arise from symmetric and asymmetric stretching modes or the presence of different conformers. researchgate.net

The C=C stretching vibration of the alkene group is also influenced by conjugation and its cis configuration. This band is typically observed in the 1600-1650 cm⁻¹ region in the Raman spectrum, where it is often more intense than in the IR spectrum due to the change in polarizability during the vibration. researchgate.net Other characteristic vibrations include C-H stretching of the methyl and olefinic groups (around 2900-3100 cm⁻¹), and various bending (scissoring, wagging, twisting) and rocking modes at lower frequencies.

Interactive Data Table: Characteristic Vibrational Frequencies for (3Z)-3-Hexene-2,5-dione

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (olefinic) | 3000 - 3100 | Medium | Medium |

| C-H Stretch (methyl) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C=O Stretch (conjugated) | 1665 - 1685 | Strong | Medium |

| C=C Stretch (conjugated) | 1600 - 1650 | Medium | Strong |

| C-H Bend (methyl) | 1350 - 1470 | Medium | Medium |

| C-H Bend (olefinic, out-of-plane) | ~700 | Strong | Weak |

Intermolecular Interactions and Hydrogen Bonding Studies

Although (3Z)-3-Hexene-2,5-dione does not possess traditional hydrogen bond donors (like -OH or -NH groups), its carbonyl oxygens can act as hydrogen bond acceptors. In the presence of protic solvents or other donor molecules, intermolecular hydrogen bonds can form. These interactions can be effectively studied using vibrational spectroscopy. rsc.org

The formation of a hydrogen bond with the carbonyl oxygen weakens the C=O double bond, resulting in a red-shift (a shift to lower frequency) of the C=O stretching band in the IR spectrum. mdpi.com The magnitude of this shift is related to the strength of the hydrogen bond. By studying the spectra in different solvents or at varying concentrations, the nature and extent of hydrogen bonding can be investigated. rsc.org

Furthermore, subtle changes in other vibrational modes, such as C-H bending, can also provide evidence of intermolecular interactions, including weaker van der Waals forces, which influence the packing and local environment of the molecules in the condensed phase. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of (3Z)-3-Hexene-2,5-dione. By measuring the mass-to-charge ratio (m/z) of an ion with high precision, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. The theoretical exact mass of (3Z)-3-Hexene-2,5-dione (C₆H₈O₂) is 112.052429 Da. nih.govchegg.com An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula. nih.gov

In addition to molecular formula confirmation, mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), elucidates the compound's fragmentation pathways under electron ionization (EI). While the molecular ion peak (M⁺) at m/z = 112 may be observed, it is often followed by fragmentation that provides structural information. chemguide.co.uk For ketones, a predominant fragmentation mechanism is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org For (3Z)-3-Hexene-2,5-dione, this would lead to the formation of a stable acylium ion, [CH₃CO]⁺, which would be observed as a prominent peak at m/z = 43. msu.edu This is often the base peak in the mass spectra of simple methyl ketones. msu.edu

Further fragmentation can occur, but the alpha-cleavage leading to the acylium ion is a characteristic and diagnostic feature for this class of compounds.

Table 1: HRMS Data for (3Z)-3-Hexene-2,5-dione

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈O₂ | nih.gov |

| Theoretical Exact Mass | 112.052429 Da | nih.gov |

| Key Fragment Ion (Acylium) | [CH₃CO]⁺ | msu.edu |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for (3Z)-3-Hexene-2,5-dione itself is not widely reported in the literature, the technique is highly applicable to its stable, crystalline derivatives. mdpi.com Should a suitable derivative be synthesized and crystallized, X-ray diffraction analysis would provide a wealth of structural information.

This data includes precise bond lengths, bond angles, and torsion angles, which would confirm the (Z)-configuration of the double bond and reveal the conformation of the molecule in the solid state (e.g., s-cis or s-trans arrangement of the carbonyl groups relative to the C=C bond). auremn.org Furthermore, intermolecular interactions such as hydrogen bonding (if applicable in a derivative) or van der Waals forces that dictate the crystal packing can be analyzed. nih.gov This information is crucial for understanding the molecule's physical properties and its interactions in a condensed phase.

Table 2: Representative Data from a Hypothetical X-ray Crystallographic Analysis of a (3Z)-3-Hexene-2,5-dione Derivative

| Structural Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| C=C Bond Length (Å) | Confirms double bond character |

| C=O Bond Lengths (Å) | Confirms carbonyl character |

| C-C=C-C Torsion Angle (°) | Confirms (Z) or cis geometry |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insight into the electronic structure of (3Z)-3-Hexene-2,5-dione by probing its conjugated system. The molecule's color, or lack thereof, is determined by which wavelengths of light it absorbs. The chromophore in this molecule is the α,β-unsaturated diketone system, which gives rise to characteristic electronic transitions.

Two primary types of electronic transitions are expected for this compound:

π → π* Transition: This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated C=C-C=O system. This transition is typically strong (high molar absorptivity, ε) and is expected to occur in the UV region.

n → π* Transition: This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atoms) to the π* antibonding orbital. These transitions are symmetry-forbidden, resulting in a much weaker absorption (low molar absorptivity) at a longer wavelength compared to the π → π* transition.

The position and intensity of these absorption bands are sensitive to the solvent polarity and the specific conformation of the molecule.

Table 3: Expected Electronic Transitions for (3Z)-3-Hexene-2,5-dione

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity (ε) |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Ultraviolet (~200-280 nm) | High |

Advanced Chromatographic Techniques for Purity and Isomer Separation

Advanced chromatographic techniques are essential for assessing the purity of (3Z)-3-Hexene-2,5-dione and for separating it from its (3E)-isomer. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography (GC): Given its moderate boiling point, (3Z)-3-Hexene-2,5-dione is amenable to analysis by GC. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate the compound from impurities with different boiling points and polarities. The retention time serves as a qualitative identifier, while the peak area provides quantitative information about its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly powerful for the separation of geometric isomers. The (Z)- and (E)-isomers of 3-Hexene-2,5-dione have different spatial arrangements, leading to differences in their dipole moments and how they interact with the stationary phase. chegg.com The (Z)-isomer is generally more polar than the (E)-isomer. Using a normal-phase setup (polar stationary phase, non-polar mobile phase) or, more commonly, a reversed-phase setup (non-polar stationary phase, e.g., C18, and a polar mobile phase), baseline separation of the two isomers can be achieved. nih.govzju.edu.cn The difference in retention times allows for the identification and quantification of each isomer in a mixture.

Table 4: Chromatographic Methods for the Analysis of (3Z)-3-Hexene-2,5-dione

| Technique | Principle of Separation | Application |

|---|---|---|

| Gas Chromatography (GC) | Volatility and interaction with stationary phase | Purity assessment, analysis of volatile impurities |

Computational and Theoretical Chemistry Studies on 3z 3 Hexene 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3Z)-3-hexene-2,5-dione at the molecular level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the electronic characteristics of (3Z)-3-hexene-2,5-dione. DFT methods, such as those employing the B3LYP functional with a basis set like 6-31G(d,p), are commonly used to optimize the geometry and determine the electronic energy of organic molecules. lookchem.com These calculations provide detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are crucial for predicting chemical reactivity. For (3Z)-3-hexene-2,5-dione, the HOMO is expected to be localized primarily on the C=C double bond (the π orbital), while the LUMO would likely be centered on the conjugated C=C-C=O system (the π* orbital). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. physchemres.org A smaller gap suggests the molecule is more polarizable and more reactive.

Calculations also yield the distribution of electron density and atomic charges (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital (NBO) charges). In (3Z)-3-hexene-2,5-dione, the electronegative oxygen atoms of the carbonyl groups will bear a significant negative partial charge, while the adjacent carbonyl carbons will be electrophilic with a positive partial charge. The vinylic carbons of the C=C double bond also exhibit distinct charge characteristics that influence the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Conceptual DFT-Calculated Electronic Properties for (3Z)-3-Hexene-2,5-dione

| Property | Description | Expected Characteristics for (3Z)-3-Hexene-2,5-dione |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Localized on the C=C double bond. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Distributed across the π-conjugated system (O=C-C=C-C=O). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic transition energy. | A relatively small gap is expected due to the conjugated system, suggesting moderate reactivity. |

| Charge Distribution | Distribution of partial charges on each atom in the molecule. | Negative charges on oxygen atoms; positive charges on carbonyl carbons; nuanced charges on the alkene carbons. |

The (3Z) configuration of the double bond imposes significant steric constraints on the molecule, making conformational analysis essential. Due to the cis-arrangement, the two acetyl groups are on the same side of the double bond, which can lead to steric repulsion. Computational methods, particularly DFT, can be used to explore the potential energy surface of the molecule. mdpi.com

A conformational search involves systematically rotating the single bonds (C-C and C-O) and calculating the energy of each resulting conformer. This process identifies the most stable, low-energy conformations. For (3Z)-3-hexene-2,5-dione, the key dihedral angles to consider are those around the C-C single bonds connecting the carbonyl groups to the double bond.

The analysis would likely reveal several stable conformers. The global minimum energy conformation would represent the most populated structure at equilibrium. It is plausible that the most stable conformer is non-planar to alleviate the steric strain between the two acetyl groups. The energy landscape would show the relative energies of these stable conformers and the energy barriers for interconversion between them. units.it

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of (3Z)-3-hexene-2,5-dione.

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. liverpool.ac.ukcaspre.ca Methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, provide reliable predictions. For (3Z)-3-hexene-2,5-dione, the vinylic protons are expected to have a chemical shift in the range of 6.0-6.5 ppm, while the methyl protons would appear around 2.2-2.4 ppm. libretexts.org The ¹³C spectrum would show signals for the carbonyl carbons around 190-200 ppm, vinylic carbons between 120-140 ppm, and methyl carbons around 25-30 ppm.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. These calculations predict characteristic absorption bands for the functional groups present. For (3Z)-3-hexene-2,5-dione, strong absorption bands for the C=O stretching vibrations of the ketone groups are expected around 1700 cm⁻¹. The C=C stretching vibration of the conjugated alkene would appear in the 1600-1650 cm⁻¹ region.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. physchemres.orgresearchgate.net As a conjugated enedione, (3Z)-3-hexene-2,5-dione is expected to exhibit two main electronic transitions: a lower-energy n → π* transition involving the lone pair electrons on the oxygen atoms and a higher-energy π → π* transition involving the conjugated π system. shu.ac.uk The calculated absorption wavelengths (λ_max) can be compared with experimental data to confirm the structure.

Table 2: Predicted Spectroscopic Data for (3Z)-3-Hexene-2,5-dione

| Spectroscopy Type | Parameter | Predicted Value/Region |

| ¹H NMR | Vinylic Protons (CH=CH) | 6.0 - 6.5 ppm |

| Methyl Protons (CH₃) | 2.2 - 2.4 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 200 ppm |

| Vinylic Carbon (C=C) | 120 - 140 ppm | |

| Methyl Carbon (CH₃) | 25 - 30 ppm | |

| IR | C=O Stretch | ~1700 cm⁻¹ |

| C=C Stretch (conjugated) | ~1620 cm⁻¹ | |

| UV-Vis | π → π* Transition | High intensity, expected in the range of 200-250 nm |

| n → π* Transition | Low intensity, expected at longer wavelengths (>300 nm) |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tandfonline.comtubitak.gov.tr MD simulations model the movement of atoms by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the environment, such as a solvent.

For (3Z)-3-hexene-2,5-dione, an MD simulation would reveal how the molecule samples different conformations at a given temperature. This is particularly useful for understanding the flexibility of the acetyl groups and the potential for the molecule to adopt different shapes in solution.

Furthermore, MD simulations can explicitly model the effect of a solvent. By surrounding the molecule with solvent molecules (e.g., water), one can observe how solute-solvent interactions, such as hydrogen bonding to the carbonyl oxygens, influence the conformational preferences and dynamics of (3Z)-3-hexene-2,5-dione. This is crucial for understanding its behavior in a realistic chemical environment.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies.

A key reaction involving this class of compounds is their formation from the atmospheric oxidation of aromatic hydrocarbons and their subsequent reactions with atmospheric radicals like OH. nih.govnih.gov Theoretical studies can model the addition of an OH radical to the C=C double bond, calculating the transition state structure and the energy barrier for this process. Such calculations have been used to understand the decomposition pathways of the resulting radicals. nih.gov

Another important reaction for 1,4-dicarbonyls is the Paal-Knorr synthesis of pyrroles, furans, and thiophenes. wikipedia.org DFT calculations have been employed to study the mechanism of the Paal-Knorr reaction for the related hexane-2,5-dione. researchgate.netresearchgate.net These studies investigate competing pathways, such as hemiaminal versus enamine cyclization, and identify the rate-limiting step by calculating the energies of all intermediates and transition states. researchgate.net Similar theoretical modeling for (3Z)-3-hexene-2,5-dione would clarify its reactivity in these synthetically important transformations.

Prediction of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

Reactivity descriptors derived from computational calculations help to predict how a molecule will interact with other chemical species.

Fukui Functions: The Fukui function, f(r), is a concept within DFT that indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.orgscm.com It helps to identify the most nucleophilic and electrophilic sites. For (3Z)-3-hexene-2,5-dione, the Fukui function for nucleophilic attack (f⁺) would be largest on the carbonyl carbons, confirming their electrophilicity. The Fukui function for electrophilic attack (f⁻) would be largest on the C=C double bond, indicating it as the primary site for reaction with electrophiles. rowansci.com

Electrostatic Potential (ESP): The molecular electrostatic potential (ESP) map is a visualization of the charge distribution on the surface of a molecule. It is color-coded to show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). For (3Z)-3-hexene-2,5-dione, the ESP map would show strong negative potential around the oxygen atoms of the carbonyl groups, making them sites for interaction with electrophiles or hydrogen bond donors. The regions around the carbonyl carbons and the vinylic protons would show positive potential, indicating their susceptibility to nucleophilic attack.

Applications of 3z 3 Hexene 2,5 Dione in Specialized Organic Synthesis and Materials Science Research

Strategic Building Block in the Synthesis of Complex Organic Molecules

The conjugated dione (B5365651) structure of (3Z)-3-hexene-2,5-dione makes it a valuable intermediate for constructing more intricate molecular frameworks. smolecule.com Its utility is particularly notable in the formation of cyclic and macrocyclic structures.

Precursor for Heterocyclic Ring Systems (e.g., Pyrroles, Furans)

(3Z)-3-Hexene-2,5-dione, as a 1,4-dicarbonyl compound, is a key substrate in the Paal-Knorr synthesis, a fundamental method for synthesizing five-membered heterocyclic rings such as furans, pyrroles, and thiophenes. wikipedia.org

Pyrrole (B145914) Synthesis : The reaction of a 1,4-diketone with a primary amine or ammonia (B1221849) is a classic method for forming substituted pyrroles. organic-chemistry.orgalfa-chemistry.com In this reaction, the amine condenses with both carbonyl groups of the dione, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org The reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org The use of β-cyclodextrin as a catalyst in aqueous media has been shown to be an efficient and environmentally friendly approach for this transformation with related diketones. rhhz.net

Furan (B31954) Synthesis : The synthesis of furans from 1,4-diketones like (3Z)-3-hexene-2,5-dione is achieved under acidic conditions. wikipedia.orgalfa-chemistry.com The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclized hemiacetal intermediate that dehydrates to form the furan ring. wikipedia.org

The versatility of the Paal-Knorr synthesis allows for the creation of a wide array of substituted heterocycles by varying the amine or the reaction conditions. wikipedia.org

Construction of Macrocyclic and Supramolecular Architectures

While specific examples detailing the use of (3Z)-3-hexene-2,5-dione in the construction of macrocyclic and supramolecular architectures are not extensively documented in the provided search results, its bifunctional nature as a 1,4-diketone suggests its potential as a building block in such syntheses. The two carbonyl groups can serve as points for condensation or other bond-forming reactions with complementary difunctional molecules, leading to the formation of larger ring systems. The geometry of the cis-double bond would enforce specific conformations in the resulting macrocycle.

Monomer or Precursor in Polymer Chemistry Research

The reactivity of (3Z)-3-hexene-2,5-dione also extends to the field of polymer chemistry, where it can be investigated as a monomer or a precursor for novel polymeric materials.

Investigation of Polymerization Mechanisms and Kinetics

The conjugated system and reactive carbonyl groups of (3Z)-3-hexene-2,5-dione make it a candidate for studies into various polymerization mechanisms. Its double bond could potentially participate in addition polymerization, while the carbonyl groups could be involved in condensation polymerization reactions. A structurally related compound, (Z)-3,4-dimethylhex-3-ene-2,5-dione, has been noted for its potential use in developing new polymers and coatings, acting as a monomer or co-monomer in the production of thermosetting resins. This suggests that (3Z)-3-hexene-2,5-dione could similarly be explored for its ability to form cross-linked polymeric structures.

Synthesis of Novel Polymeric Materials with Tunable Properties

The synthesis of polymers from (3Z)-3-hexene-2,5-dione could lead to materials with unique properties. The diketone functionality within the polymer backbone would introduce polarity and potential sites for post-polymerization modification. The stereochemistry of the cis-double bond could influence the polymer's morphology and physical properties. Research on the (E)-isomer has indicated its utility in the production of polymers and resins with specific properties, further supporting the potential of the (Z)-isomer in this area.

Exploration as a Chiral Synthon for Asymmetric Synthesis

In the field of asymmetric synthesis, the goal is to produce specific stereoisomers of a chiral molecule, a critical task in the synthesis of pharmaceuticals and natural products. wikipedia.orgsigmaaldrich.com A chiral synthon, or building block, is a molecule whose inherent chirality is used to direct the formation of new stereocenters. wikipedia.org While (3Z)-3-Hexene-2,5-dione is itself an achiral molecule, its prochiral nature and versatile functionality make it a valuable substrate for asymmetric transformations. Its conjugated ene-dione system provides multiple reactive sites that can be targeted by chiral catalysts or reagents to generate chiral products with high enantiomeric excess.

The strategic value of (3Z)-3-Hexene-2,5-dione lies in its potential to undergo stereoselective reactions such as aldol (B89426) condensations, Michael additions, and reductions. The two ketone groups and the carbon-carbon double bond are positioned to allow for the creation of multiple stereocenters in a controlled manner. By employing chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule, or by using external chiral catalysts, chemists can influence the facial selectivity of approaching reagents, leading to the preferential formation of one enantiomer over the other. wikipedia.orgsigmaaldrich.com

Research into related α,β-unsaturated diketones has demonstrated the feasibility of such approaches. For instance, the structurally similar compound (Z)-3,4-dimethylhex-3-ene-2,5-dione has been used in enantioselective aldol condensations. The use of a chiral organocatalyst like (S)-proline can induce high stereoselectivity in the reaction, highlighting a potential pathway for the asymmetric functionalization of the (3Z)-3-Hexene-2,5-dione framework. These methodologies are central to building complex molecules from simple, achiral precursors.

The table below outlines potential asymmetric reactions where (3Z)-3-Hexene-2,5-dione could serve as a key starting material, based on established methodologies in asymmetric synthesis.

| Reaction Type | Chiral Catalyst/Reagent | Potential Chiral Product Structure | Significance in Synthesis |

| Asymmetric Aldol Condensation | (S)-Proline or other chiral amines | β-Hydroxy ketone with new stereocenter(s) | Forms a key carbon-carbon bond and creates up to two new stereocenters simultaneously. |

| Asymmetric Michael Addition | Chiral organocatalyst or metal complex (e.g., with chiral ligands) | 1,5-Dicarbonyl compound with a new stereocenter | Establishes a stereocenter at the β-carbon relative to one of the carbonyl groups. |

| Asymmetric Hydrogenation | Chiral metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) | Chiral saturated dione or chiral alcohol | Reduces the double bond or a ketone group enantioselectively to set a stereocenter. |

| Asymmetric Epoxidation | Chiral oxidizing agent or catalyst | Chiral epoxy-ketone | Introduces a chiral epoxide ring, a versatile intermediate for further transformations. |

Environmental Fate and Degradation Studies of 3z 3 Hexene 2,5 Dione in Academic Contexts Mechanistic Focus

Atmospheric Chemistry: Photochemical and Oxidative Degradation Pathways

(3Z)-3-Hexene-2,5-dione, an unsaturated 1,4-dicarbonyl, is subject to rapid photochemical processing in the atmosphere. Its primary degradation pathways are initiated by reactions with key atmospheric oxidants. These processes are crucial in determining the compound's atmospheric lifetime and its contribution to the formation of secondary pollutants.

The dominant degradation mechanism for (3Z)-3-Hexene-2,5-dione in the daytime troposphere is its reaction with the hydroxyl (OH) radical. The reaction proceeds via the addition of the OH radical to the carbon-carbon double bond, which is a common pathway for unsaturated organic compounds.

The reaction with the nitrate (B79036) radical (NO3) is expected to be a significant removal process, particularly during nighttime. researchgate.net While specific rate coefficients for (3Z)-3-Hexene-2,5-dione are not extensively documented, studies on other unsaturated aldehydes and dicarbonyls show that the reaction with NO3 is rapid. researchgate.netcopernicus.orgnih.gov For instance, the reaction rate constants for a series of unsaturated aldehydes increase with the size of the molecule. researchgate.net Given its structure, (3Z)-3-Hexene-2,5-dione is likely to be reactive towards NO3 radicals, contributing to its nocturnal atmospheric sink.

Ozonolysis, the reaction with ozone (O3), is another potential degradation pathway for (3Z)-3-Hexene-2,5-dione. The rate of this reaction is influenced by the degree of substitution on the double bond. copernicus.org For unsaturated compounds, ozonolysis can be a competitive loss process, although for many alkenes, the reaction with OH radicals is faster.

The gas-phase reaction of (3Z)-3-Hexene-2,5-dione with OH radicals in the presence of nitric oxide (NO) has been investigated, leading to the identification of several key products and intermediates. The initial step is the addition of the OH radical to the C=C double bond, forming a hydroxyalkyl radical. This radical then rapidly adds molecular oxygen (O2) to create a peroxy radical.

In the presence of NO, this peroxy radical can react to form either a hydroxynitrate or a hydroxyalkoxy radical plus nitrogen dioxide (NO2). Experimental studies have identified two primary products from this reaction pathway, as detailed in the table below.

Table 1: Identified Products from the OH Radical-Initiated Oxidation of (3Z)-3-Hexene-2,5-dione

| Product Name | Chemical Formula | Molecular Weight (g/mol) | Formation Pathway |

|---|---|---|---|

| 3-hydroxy-2-oxobutanal | CH3C(O)CH(OH)CHO | 102 | Decomposition of the hydroxyalkoxy radical |

| 4-hydroxy-3-nitrooxy-2,5-hexanedione | CH3C(O)CH(OH)CH(ONO2)C(O)CH3 | 191 | Reaction of the peroxy radical with NO |

The observation of the product with a molecular weight of 102 indicates that the hydroxyalkoxy radical (CH3C(O)CH(OH)CH(•O)C(O)CH3) predominantly decomposes by breaking the C-C bond, leading to the formation of 3-hydroxy-2-oxobutanal and an acetyl radical (CH3C(•)O). This decomposition is favored over other potential reaction pathways of the alkoxy radical. While some studies have explored the formation of methylglyoxal (B44143) as a product, others have concluded it is, at most, a minor product with a low molar yield.

Hydrolytic and Redox Transformations in Aquatic Systems (Mechanistic)

Biogeochemical Cycling and Biotransformation Mechanisms by Isolated Microorganisms

Information regarding the biogeochemical cycling and specific biotransformation mechanisms of (3Z)-3-Hexene-2,5-dione by isolated microorganisms is not extensively covered in the reviewed academic literature. While the microbial metabolism of various unsaturated hydrocarbons and the biotransformation of carbonyl compounds are subjects of broad research, nih.gov studies detailing the enzymatic pathways, metabolic intermediates, and degradation products specifically for (3Z)-3-Hexene-2,5-dione have not been identified. Therefore, a mechanistic description of its fate in biological systems, as mediated by specific microorganisms, cannot be provided at this time.

Conclusion and Future Research Perspectives

Synthesis of Key Academic Discoveries and Remaining Research Questions

(3Z)-3-Hexene-2,5-dione, also known as cis-3-hexene-2,5-dione, has been identified primarily as a significant intermediate in two key areas: the atmospheric photooxidation of aromatic hydrocarbons and the metabolic breakdown of furan (B31954) derivatives. researchgate.net Studies have established that it is a product of the reaction between p-xylene (B151628) and hydroxyl radicals in the atmosphere. Furthermore, it is recognized as a reactive intermediate formed during the ring-opening of 2,5-dimethylfuran (B142691), a compound that can be derived from biomass. wiley.com

The atmospheric chemistry of both cis- and trans-3-hexene-2,5-dione has been a subject of investigation, particularly its reaction with OH radicals. researchgate.netnih.gov These reactions are crucial for understanding the degradation pathways of aromatic compounds in the troposphere. researchgate.net Research using atmospheric pressure ionization tandem mass spectrometry has identified products from the gas-phase reaction of OH radicals with 3-hexene-2,5-dione, providing insights into its atmospheric fate. researchgate.net However, some findings have been subject to refinement; for instance, initial reports on the yield of methylglyoxal (B44143) as a product were later revised to suggest it is, at most, a minor product. researchgate.net

Despite these discoveries, several research questions remain unanswered, highlighting gaps in the current understanding of this compound.

Table 1: Key Discoveries and Remaining Research Questions for (3Z)-3-Hexene-2,5-dione

| Category | Key Academic Discoveries | Remaining Research Questions |

|---|---|---|

| Formation | Formed from atmospheric photooxidation of aromatic hydrocarbons (e.g., p-xylene). researchgate.net | What is the full range of precursors that lead to its formation in various environments? |

| Identified as a reactive intermediate from the oxidation of 2,5-dimethylfuran. wiley.com | How do formation yields vary under different atmospheric and biological conditions (e.g., temperature, presence of other pollutants)? | |

| Reactivity | Reacts with OH radicals in the gas phase. researchgate.netnih.gov | What are the complete, detailed mechanisms and kinetics of its primary atmospheric degradation pathways? |

| The formation of adducts with amino acids and glutathione (B108866) has been suggested, similar to other reactive enediones. wiley.com | What is the full extent of its reactivity towards biological nucleophiles and its potential toxicological implications? |

| Product Identification | Products of its reaction with OH radicals have been partially identified. researchgate.net | What is the definitive identity and yield of all major and minor products from its atmospheric and biological reactions? |

Emerging Methodologies and Technologies for Studying Unsaturated Diketones

The study of unsaturated diketones like (3Z)-3-Hexene-2,5-dione is being advanced by a variety of emerging methodologies and technologies. These tools are crucial for elucidating structure, reactivity, and synthetic pathways with greater precision and efficiency.

Spectroscopic and Analytical Techniques: Advanced spectroscopic methods are indispensable. In situ Fourier transform infrared (FTIR) spectroscopy and atmospheric pressure ionization tandem mass spectrometry (API-MS/MS) have been vital in studying the gas-phase reactions of 3-hexene-2,5-dione. researchgate.net For structural elucidation of related diketones, high-resolution NMR spectroscopy (¹H, ¹³C, ¹⁷O) is often employed to investigate complex tautomeric equilibria. mdpi.comscirp.org Combining these experimental techniques with quantum mechanical calculations, such as Density Functional Theory (DFT), allows for more accurate interpretation of spectral data. mdpi.comresearchgate.net

Green and Novel Synthetic Methodologies: Recent progress in synthetic chemistry offers new, more sustainable routes to α,β-unsaturated diketones.

Deep Eutectic Solvents (DESs): These have emerged as green and recyclable catalysts and solvents for the synthesis of α,β-unsaturated diketones via reactions like the Knoevenagel condensation. researchgate.netrsc.org

Metal-Catalyzed Reactions: Copper-catalyzed C-C(O)C bond cleavage of monoalkylated β-diketones provides a new route to α,β-unsaturated ketones at room temperature. scirp.org Gold-catalyzed activation of alkynes is another powerful tool for constructing complex molecular architectures, including those related to diketones. acs.org

Electrochemical Synthesis: Electrochemical oxidative decarboxylation of malonic acid derivatives has been developed as a method to produce diketones and ketoesters in good to excellent yields. ulb.ac.be

Organocatalysis: The asymmetric 1,4-conjugated addition (Michael reaction) of nucleophiles to symmetric unsaturated 1,4-diketones, facilitated by organocatalysts like thiourea (B124793) and squaramide derivatives, is a powerful tool for creating chiral molecules with high enantioselectivity. beilstein-journals.org

Table 2: Emerging Technologies for the Study of Unsaturated Diketones

| Technology/Methodology | Application | Potential Advantage for (3Z)-3-Hexene-2,5-dione Study |

|---|---|---|

| Advanced Mass Spectrometry (e.g., API-MS/MS) | Identification of reaction intermediates and products. researchgate.net | Elucidating complex reaction pathways in atmospheric and biological systems. |

| Multi-dimensional NMR Spectroscopy | Structural determination and analysis of tautomeric forms. mdpi.com | Definitive characterization of its structure and potential equilibria in various solvents. |

| Density Functional Theory (DFT) Calculations | Predicting reaction mechanisms, energies, and spectroscopic properties. mdpi.comresearchgate.net | Guiding experimental studies and interpreting complex reactivity. |

| Deep Eutectic Solvents (DESs) | Green catalysis and reaction media for synthesis. researchgate.netrsc.org | Developing sustainable and efficient synthetic routes to the compound and its derivatives. |

| Organocatalysis | Asymmetric synthesis and functionalization. beilstein-journals.org | Exploring the synthesis of chiral analogues for specialized applications. |

| Electrochemical Synthesis | Oxidative C-C bond formation. ulb.ac.be | Providing alternative, reagent-light synthetic pathways. |

Prospective Avenues for Advanced Theoretical and Experimental Investigations

Building upon current knowledge and emerging technologies, several prospective avenues for future research on (3Z)-3-Hexene-2,5-dione can be identified.

Advanced Theoretical Investigations:

Mechanistic Elucidation: High-level DFT and other computational chemistry methods can be employed to construct detailed potential energy surfaces for the atmospheric reactions of (3Z)-3-Hexene-2,5-dione with key oxidants like OH radicals, O₃, and NO₃ radicals. This would help resolve existing uncertainties in product distribution and reaction kinetics. researchgate.net

Tautomerism and Conformational Analysis: While the cis-enedione form is known, theoretical studies could explore the relative stabilities of other potential tautomers (e.g., enol forms) and conformers in different environments (gas phase, aqueous solution), which is crucial for understanding its reactivity. mdpi.com

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the identification of the compound and its transformation products in complex experimental mixtures. mdpi.com

Advanced Experimental Investigations: